2-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol
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Description
2-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C22H22ClN5O and its molecular weight is 407.9. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Studies
The synthesis and structural characterization of compounds closely related to the specified chemical have been a focal point of research. For instance, Quiroga et al. (1999) explored the preparation and X-ray diffraction studies of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing insights into their tautomeric structures and hydrogen-bonding patterns Quiroga et al., 1999. Similarly, Moskvina et al. (2015) developed a convenient sequence for preparing related heterocycles, demonstrating the utility of N,N-dimethylformamide dimethyl acetal in the condensation process to obtain isoflavone and other N,O- and N,N-heterocycles Moskvina et al., 2015.
Biological Activities
Several studies have been conducted to evaluate the biological activities of pyrazolopyridines and related compounds. For example, El‐Borai et al. (2013) reported on the synthesis of new pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities. Notably, some compounds showed significant activity against liver and breast cancer cell lines, as well as antibacterial and antifungal properties El‐Borai et al., 2013. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with anticancer and anti-5-lipoxygenase activities, highlighting the potential therapeutic applications of these compounds Rahmouni et al., 2016.
Molecular Reporters and Ligand Binding
Research into the use of related compounds as molecular reporters and ligands has also been significant. Rurack and Bricks (2001) studied the solvatochromic behavior and intramolecular charge transfer in functional dyes, suggesting applications in multimodal signaling for chemical analytes Rurack & Bricks, 2001. Additionally, Rowley et al. (1997) identified specific heterocyclic compounds as selective ligands for human dopamine D4 receptors, emphasizing the importance of structural modifications for enhancing receptor affinity and selectivity Rowley et al., 1997.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-14-12-21(29)25-22(24-14)28-20(16-6-10-18(11-7-16)27(2)3)13-19(26-28)15-4-8-17(23)9-5-15/h4-12,20H,13H2,1-3H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUWERBZMQYTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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